2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, also known as BPEA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPEA is a synthetic molecule that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has also been shown to interact with amyloid-beta (Aβ) peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the modulation of protein-protein interactions, and the reduction of Aβ aggregation. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth and migration of cancer cells.
Advantages and Limitations for Lab Experiments
2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide, including the development of more efficient synthesis methods, the identification of new protein targets, and the optimization of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide for specific applications. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide could also be used as a starting point for the development of new therapeutic agents for the treatment of various diseases. Additionally, further studies could be conducted to investigate the potential of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide as a chemical probe for studying protein-protein interactions and as a tool for drug discovery.
Conclusion:
In conclusion, 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide is a synthetic molecule that has shown promising results in scientific research. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the modulation of protein-protein interactions, and the reduction of Aβ aggregation. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects. Further studies are needed to fully understand the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide and to optimize its potential applications.
Synthesis Methods
2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide can be synthesized using various methods, including the reaction of 2-aminobenzotriazole with N-(2-chloroethyl)-N-pyrrolidin-2-ylacetamide. The reaction is carried out in the presence of a catalyst such as triethylamine and yields 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide as a white crystalline solid. Other methods for synthesizing 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide include the reaction of 2-aminobenzotriazole with N-(2-bromoethyl)-N-pyrrolidin-2-ylacetamide and the reaction of 2-aminobenzotriazole with N-(2-iodoethyl)-N-pyrrolidin-2-ylacetamide.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide has also been studied for its potential as a chemical probe for studying protein-protein interactions and as a tool for drug discovery.
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c20-14(15-7-10-18-8-3-4-9-18)11-19-13-6-2-1-5-12(13)16-17-19/h1-2,5-6H,3-4,7-11H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZIRYPIAJOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzotriazol-1-yl)-N-(2-pyrrolidin-1-ylethyl)acetamide |
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